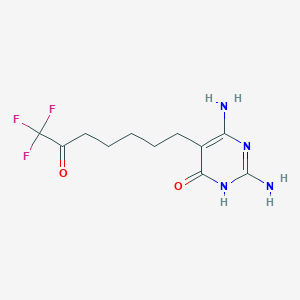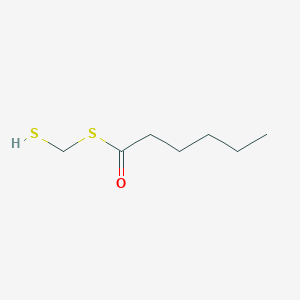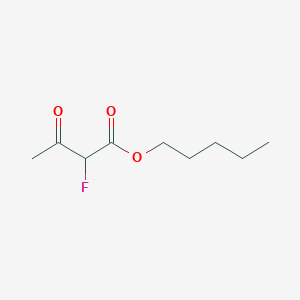![molecular formula C16H30OSi2 B12605937 tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-53-9](/img/structure/B12605937.png)
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound that features a tert-butyl group, dimethylsilyl group, phenyl group, and a trimethylsilyloxy group. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenyl(trimethylsilyloxy)methane in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is used as a protecting group for alcohols and other sensitive functional groups. Its stability under a wide range of conditions makes it valuable in multi-step synthetic processes.
Biology
The compound is used in the synthesis of biologically active molecules, where it helps protect functional groups during complex synthetic routes.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects involves the formation of stable silyl ethers. The tert-butyl and dimethylsilyl groups provide steric hindrance, protecting the functional groups from unwanted reactions. The trimethylsilyloxy group can be easily removed under mild conditions, allowing for the recovery of the original functional group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes but offers less steric protection.
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the phenyl and trimethylsilyloxy groups.
Phenyl(trimethylsilyloxy)methane: Shares the trimethylsilyloxy group but differs in other substituents.
Uniqueness
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to its combination of steric protection and ease of removal. The presence of both tert-butyl and trimethylsilyloxy groups provides enhanced stability and versatility in synthetic applications.
Propriétés
Numéro CAS |
648428-53-9 |
|---|---|
Formule moléculaire |
C16H30OSi2 |
Poids moléculaire |
294.58 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[phenyl(trimethylsilyloxy)methyl]silane |
InChI |
InChI=1S/C16H30OSi2/c1-16(2,3)19(7,8)15(17-18(4,5)6)14-12-10-9-11-13-14/h9-13,15H,1-8H3 |
Clé InChI |
QNPHZXUYJCRGDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)

![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)




![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
